

# Spectroscopic Profile of 4-(Pyrrolidin-1-yl)benzonitrile: A Technical Guide

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## Compound of Interest

Compound Name: **4-(Pyrrolidin-1-yl)benzonitrile**

Cat. No.: **B086329**

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This technical guide provides a comprehensive overview of the spectral data for the compound **4-(Pyrrolidin-1-yl)benzonitrile**, a molecule of interest in medicinal chemistry and materials science. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for their acquisition.

## Core Compound Information

Property	Value
Chemical Name	4-(Pyrrolidin-1-yl)benzonitrile
Molecular Formula	C <sub>11</sub> H <sub>12</sub> N <sub>2</sub>
Molecular Weight	172.23 g/mol <a href="#">[1]</a>
CAS Number	1445-77-8
Chemical Structure	 Chemical Structure of 4-(Pyrrolidin-1-yl)benzonitrile

## Spectral Data Summary

While extensive experimental spectra for **4-(Pyrrolidin-1-yl)benzonitrile** are not widely available in public repositories, the following tables summarize the expected and reported

spectral data based on analysis of similar compounds and general spectroscopic principles.[\[2\]](#) [\[3\]](#)[\[4\]](#)

## <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance) Data

Predicted for CDCl<sub>3</sub> at 400 MHz

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.45	d	2H	Ar-H (ortho to CN)
~6.55	d	2H	Ar-H (ortho to N)
~3.35	t	4H	N-CH <sub>2</sub> (pyrrolidine)
~2.00	m	4H	CH <sub>2</sub> (pyrrolidine)

## <sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Predicted for CDCl<sub>3</sub> at 100 MHz

Chemical Shift ( $\delta$ ) ppm	Assignment
~150.0	Ar-C (para to CN)
~133.5	Ar-H (ortho to CN)
~120.0	CN
~111.5	Ar-H (ortho to N)
~100.0	Ar-C (ipso to N)
~47.5	N-CH <sub>2</sub> (pyrrolidine)
~25.5	CH <sub>2</sub> (pyrrolidine)

## FT-IR (Fourier-Transform Infrared) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2220	Strong, Sharp	C≡N Stretch[2][5]
~3100-3000	Medium	Aromatic C-H Stretch
~2980-2850	Medium	Aliphatic C-H Stretch
~1600, ~1520	Strong	Aromatic C=C Stretch
~1350-1250	Strong	Aromatic C-N Stretch
~1200-1000	Medium	Aliphatic C-N Stretch

## MS (Mass Spectrometry) Data

Electron Ionization (EI)

m/z	Relative Intensity	Assignment
172	High	[M] <sup>+</sup> (Molecular Ion)
143	Medium	[M - C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>
116	High	[M - C <sub>4</sub> H <sub>8</sub> N] <sup>+</sup>
70	High	[C <sub>4</sub> H <sub>8</sub> N] <sup>+</sup> (Pyrrolidinyl cation)

## Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation:

- Weigh approximately 5-10 mg of **4-(Pyrrolidin-1-yl)benzonitrile**.

- Dissolve the sample in approximately 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ).
- Transfer the solution to a 5 mm NMR tube.

 **$^1\text{H}$  NMR Acquisition Parameters:**

- Pulse Program: Standard single-pulse sequence.
- Solvent:  $\text{CDCl}_3$
- Temperature: 298 K
- Relaxation Delay: 1.0 s
- Acquisition Time: 4.0 s
- Number of Scans: 16

 **$^{13}\text{C}$  NMR Acquisition Parameters:**

- Pulse Program: Proton-decoupled single-pulse sequence.
- Solvent:  $\text{CDCl}_3$
- Temperature: 298 K
- Relaxation Delay: 2.0 s
- Acquisition Time: 1.5 s
- Number of Scans: 1024

## Fourier-Transform Infrared (FT-IR) Spectroscopy

Instrumentation: A standard FT-IR spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory.

**Sample Preparation:**

- Ensure the ATR crystal is clean by wiping it with isopropanol and allowing it to dry completely.
- Place a small amount of solid **4-(Pyrrolidin-1-yl)benzonitrile** powder directly onto the center of the ATR crystal.
- Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

Acquisition Parameters:

- Spectral Range: 4000 - 400  $\text{cm}^{-1}$
- Resolution: 4  $\text{cm}^{-1}$
- Number of Scans: 32
- Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

## Mass Spectrometry (MS)

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.

Sample Introduction:

- Dissolve a small amount of **4-(Pyrrolidin-1-yl)benzonitrile** in a volatile solvent such as methanol or dichloromethane.
- Introduce the sample into the instrument via a direct insertion probe or through a gas chromatograph (GC) inlet if coupled.

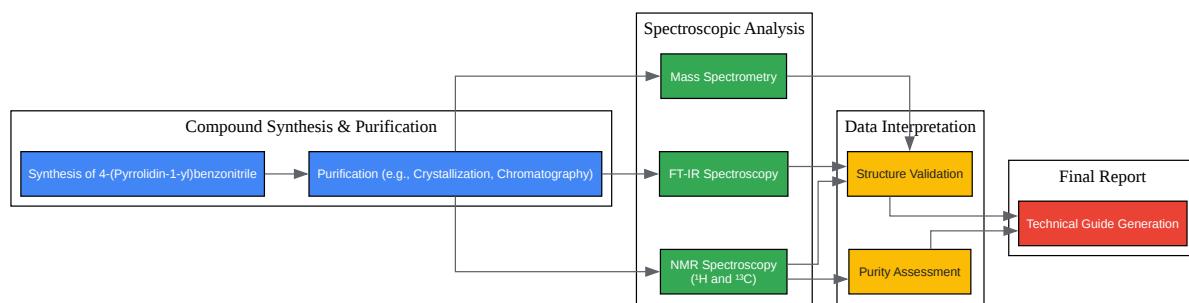
Acquisition Parameters:

- Ionization Mode: Electron Ionization (EI)
- Electron Energy: 70 eV
- Source Temperature: 200-250 °C

- Mass Range: m/z 40-400

## Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the complete spectral characterization of **4-(Pyrrolidin-1-yl)benzonitrile**.



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Caption: Workflow for the synthesis, purification, and spectral analysis of **4-(Pyrrolidin-1-yl)benzonitrile**.

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## References

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